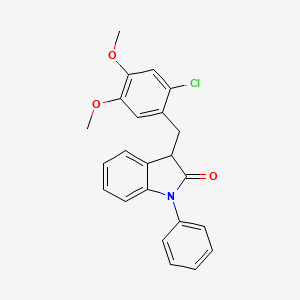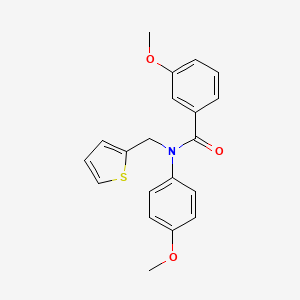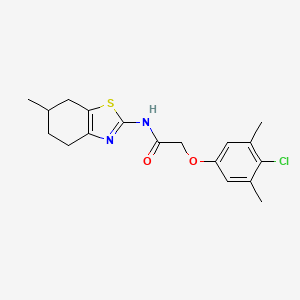![molecular formula C23H29ClN2O2 B11350039 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11350039.png)
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide is a chemical compound with a complex structure that includes an azepane ring, a chlorophenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group and the ethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide
- N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-hydroxybenzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H29ClN2O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-2-28-19-13-11-18(12-14-19)23(27)25-17-22(20-9-5-6-10-21(20)24)26-15-7-3-4-8-16-26/h5-6,9-14,22H,2-4,7-8,15-17H2,1H3,(H,25,27) |
InChI Key |
LUSMMPDXLQZRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide](/img/structure/B11349957.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11349966.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B11349975.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349995.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11349999.png)

![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11350028.png)
![2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11350032.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11350047.png)
![4-Tert-butyl-N-(2-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide](/img/structure/B11350050.png)

![N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11350060.png)
